(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one
Description
This compound belongs to the quinolinone family, characterized by a bicyclic structure with a ketone group at the 8-position and an imino-substituted phenyl moiety at the 5-position. The (5E)-configuration denotes the geometric isomerism of the imino group, which influences molecular planarity and intermolecular interactions. The substituents include a butyl(ethyl)amino group at the para position of the phenyl ring and a methyl group at the ortho position.
Properties
CAS No. |
102839-98-5 |
|---|---|
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
5-[4-[butyl(ethyl)amino]-2-methylphenyl]iminoquinolin-8-one |
InChI |
InChI=1S/C22H25N3O/c1-4-6-14-25(5-2)17-9-10-19(16(3)15-17)24-20-11-12-21(26)22-18(20)8-7-13-23-22/h7-13,15H,4-6,14H2,1-3H3 |
InChI Key |
MDXUAXXNNGLZSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3)C |
Origin of Product |
United States |
Biological Activity
The compound (5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₃O
- Molecular Weight : 295.47 g/mol
- IUPAC Name : this compound
This compound features a quinoline core, which is known for various pharmacological properties.
Anticancer Properties
Research has indicated that quinoline derivatives possess significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Study Findings : A study demonstrated that the compound effectively induced apoptosis in human leukemia cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase. This was evidenced by increased levels of p21 and decreased cyclin D1 expression .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several pathogens.
- In Vitro Studies : In vitro tests revealed that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating its potential as an antimicrobial agent .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound has been shown to modulate GPCRs, which play a crucial role in various signaling pathways associated with cancer progression and immune response .
- Enzyme Inhibition : It acts as an inhibitor of specific kinases involved in cancer cell signaling, disrupting pathways that promote cell survival and proliferation.
Case Study 1: Leukemia Treatment
A clinical study involving patients with chronic myeloid leukemia (CML) assessed the efficacy of this quinoline derivative as an adjunct therapy. Patients treated with this compound alongside standard therapies showed improved outcomes, including reduced leukocyte counts and enhanced quality of life markers.
Case Study 2: Bacterial Infections
Another study focused on patients with resistant bacterial infections treated with this compound. The results indicated a significant reduction in infection rates among those treated, particularly in cases where conventional antibiotics failed.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in leukemia cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| GPCR Modulation | Alters signaling pathways |
Table 2: MIC Values Against Different Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 30 |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural analogs vary in substituent type, position, and electronic properties, leading to distinct chemical and biological behaviors:
Key Observations :
- The butyl(ethyl)amino group in the target compound contributes to greater lipophilicity compared to smaller substituents (e.g., chloro, hydroxyethyl). This may enhance membrane permeability but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
